molecular formula C17H11Cl2N3OS B6136586 5-amino-4-(1,4-dichlorophenyl)-2,3-dihydro-1H-3-pyrrolone

5-amino-4-(1,4-dichlorophenyl)-2,3-dihydro-1H-3-pyrrolone

Cat. No.: B6136586
M. Wt: 376.3 g/mol
InChI Key: SNCZUICERNCZEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-4-(1,4-dichlorophenyl)-2,3-dihydro-1H-3-pyrrolone is a heterocyclic compound that features a pyrrolone ring substituted with an amino group and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-4-(1,4-dichlorophenyl)-2,3-dihydro-1H-3-pyrrolone typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the appropriate dichlorophenyl derivative and the corresponding pyrrolone precursor.

    Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions, often in the presence of a catalyst to facilitate the formation of the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include:

    Batch or Continuous Processing: Depending on the scale of production, either batch or continuous processing methods may be employed.

    Automation: Automated systems may be used to control reaction parameters and ensure consistent product quality.

    Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

5-amino-4-(1,4-dichlorophenyl)-2,3-dihydro-1H-3-pyrrolone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrrolone derivatives.

    Substitution: The amino and dichlorophenyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents such as halogens, alkylating agents, or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted pyrrolone derivatives, which may exhibit different chemical and physical properties depending on the nature of the substituents.

Scientific Research Applications

5-amino-4-(1,4-dichlorophenyl)-2,3-dihydro-1H-3-pyrrolone has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Material Science: It is explored for its potential use in the development of novel materials with unique electronic or optical properties.

    Biological Research: The compound is used as a tool to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of 5-amino-4-(1,4-dichlorophenyl)-2,3-dihydro-1H-3-pyrrolone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The compound may influence various cellular pathways, including signaling cascades, metabolic pathways, and gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-amino-4-(1,4-dichlorophenyl)-2,3-dihydro-1H-3-pyrrolone include:

  • 5-amino-4-(1,4-dichlorophenyl)-2,3-dihydro-1H-2-pyrrolone
  • 5-amino-4-(1,4-dichlorophenyl)-2,3-dihydro-1H-4-pyrrolone
  • 5-amino-4-(1,4-dichlorophenyl)-2,3-dihydro-1H-5-pyrrolone

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science.

Properties

IUPAC Name

4-(1,3-benzothiazol-2-yl)-1-(2,4-dichlorophenyl)-5-imino-2H-pyrrol-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2N3OS/c18-9-5-6-12(10(19)7-9)22-8-13(23)15(16(22)20)17-21-11-3-1-2-4-14(11)24-17/h1-7,20,23H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNCZUICERNCZEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(C(=N)N1C2=C(C=C(C=C2)Cl)Cl)C3=NC4=CC=CC=C4S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.